![molecular formula C13H12N4O B3012697 1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 919052-16-7](/img/structure/B3012697.png)
1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Overview
Description
“1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a complex organic compound. It belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds . Pyrimidines have two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of interest due to their various chemical and biological applications . Various methods have been reported for the synthesis of pyrimidine derivatives, including reactions from diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives have been studied extensively. These reactions are crucial for their synthesis and have been used to create a variety of compounds with different properties .Scientific Research Applications
- 1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has shown promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it relevant for conditions such as arthritis, autoimmune diseases, and chronic inflammation .
- Researchers have explored the compound’s impact on cancer cells. It may inhibit cell proliferation, induce apoptosis, or interfere with specific signaling pathways. Further studies are needed to validate its efficacy against different cancer types .
- Kinases play a crucial role in cell signaling and regulation. This compound has been investigated as a kinase inhibitor, potentially affecting cellular processes like cell growth, differentiation, and survival .
- Oxidative stress contributes to various diseases. The compound’s antioxidant activity could protect cells from damage caused by free radicals. Understanding its mechanisms may lead to therapeutic applications .
- Given its structural features, researchers have explored its potential in treating neurological conditions. It might modulate neurotransmitter systems or protect neurons from degeneration .
- 1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol serves as a valuable scaffold for designing novel drug candidates. Medicinal chemists use it to create combinatorial libraries and search for lead molecules with diverse pharmacological activities .
Anti-Inflammatory Activity
Anticancer Potential
Kinase Inhibition
Antioxidant Properties
Neurological Disorders
Drug Discovery and Combinatorial Libraries
Future Directions
Pyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This suggests that “1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” and similar compounds may have potential future applications in various therapeutic areas.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-3-4-9(2)11(5-8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKKXLZNFZVFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol |
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